

FR168888 vs. Pemigatinib in FGFR1 Kinase Inhibition Assay: A Comparative Analysis

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Compound of Interest

Compound Name: **FR168888**

Cat. No.: **B1674008**

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This guide provides a head-to-head comparison of a novel compound, **FR168888**, and the established FGFR inhibitor, Pemigatinib, in a biochemical assay designed to measure the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1). The data presented herein is intended to provide an objective assessment of the relative potency and selectivity of these two compounds.

Data Presentation

The inhibitory activity of **FR168888** and Pemigatinib was assessed against FGFR1 and, for selectivity profiling, against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

Compound	Target Kinase	IC50 (nM)
FR168888	FGFR1	0.2
VEGFR2		250
Pemigatinib	FGFR1	0.4[1]
VEGFR2		182[1]

Experimental Protocols

FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR1 kinase.

Materials:

- FGFR1 kinase (recombinant)
- Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled tracer
- Kinase buffer
- Test compounds (**FR168888** and Pemigatinib)
- 384-well microplates

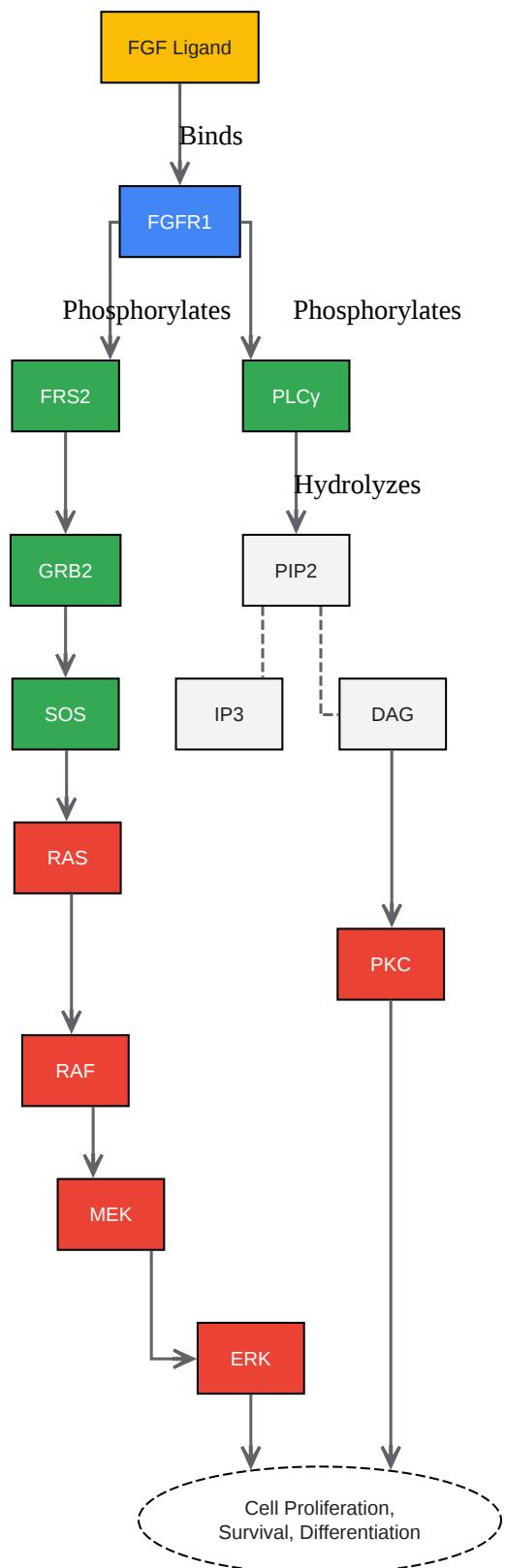
Procedure:

- Compound Preparation: A serial dilution of each test compound (**FR168888** and Pemigatinib) is prepared in 100% DMSO. These dilutions are then further diluted in the kinase buffer to the desired final concentrations.
- Assay Plate Preparation: 5 µL of each diluted compound is added to the wells of a 384-well microplate. Control wells containing DMSO vehicle are included.
- Kinase/Antibody Mixture: A mixture of the FGFR1 kinase and the Eu-labeled anti-tag antibody is prepared in the kinase buffer. 5 µL of this mixture is dispensed into each well of the assay plate.
- Tracer Addition: 5 µL of the Alexa Fluor™ 647-labeled tracer is added to all wells.
- Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

- Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) is measured.
- Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well. The IC₅₀ values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Mandatory Visualization

FGFR1 Signaling Pathway

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References

- 1. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
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